molecular formula C33H29ClN6O8 B10911038 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10911038
M. Wt: 673.1 g/mol
InChI Key: FJJUQYWTTZEJOY-BRXTVMOCSA-N
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Description

2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chloro, dimethylamino, dinitrophenoxy, and benzamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzamide core: This can be achieved through the reaction of 2-chlorobenzoyl chloride with an appropriate amine.

    Introduction of the dimethylamino group: This step may involve the reaction of the intermediate with dimethylamine.

    Formation of the hydrazone linkage: This can be done by reacting the intermediate with hydrazine derivatives.

    Attachment of the dinitrophenoxy group: This step involves the reaction of the intermediate with 2,4-dinitrophenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino or hydrazone moieties.

    Reduction: Reduction reactions may target the nitro groups, converting them to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while nucleophilic substitution of the chloro group could produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound may be used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide: Lacks the dinitrophenoxy and hydrazone groups.

    N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide: Lacks the chloro group.

Uniqueness

The presence of multiple functional groups in 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide makes it unique compared to similar compounds

Properties

Molecular Formula

C33H29ClN6O8

Molecular Weight

673.1 g/mol

IUPAC Name

2-chloro-N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C33H29ClN6O8/c1-4-47-31-18-22(11-15-30(31)48-29-16-14-24(39(43)44)19-28(29)40(45)46)20-35-37-33(42)27(17-21-9-12-23(13-10-21)38(2)3)36-32(41)25-7-5-6-8-26(25)34/h5-20H,4H2,1-3H3,(H,36,41)(H,37,42)/b27-17+,35-20+

InChI Key

FJJUQYWTTZEJOY-BRXTVMOCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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